![molecular formula C19H15FN6O B2770727 4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034311-85-6](/img/structure/B2770727.png)
4-(4-fluorophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
A rational approach was adopted for the synthesis of 1- (2- (3- (4-fluorophenyl)-1-phenyl-1 H -pyrazol-4-yl)-5- (pyridin-4-yl)-1,3,4-oxadiazol-3 (2 H )-yl)-3- (aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a pyrrole ring, and a triazole ring, all connected by single bonds . The compound also contains a fluorophenyl group .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.1964 and a chemical formula of C12H8FNO . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.
Scientific Research Applications
- Applications : Researchers explore its use in material science due to its unique properties and potential applications .
Agrochemicals and Crop Protection
Pharmaceuticals
Material Science
Supramolecular Chemistry
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds with similar structures are often studied for their potential pharmacological effects . Therefore, future research could explore the potential biological activity of this compound.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions . The presence of the fluorophenyl and pyridinyl groups may contribute to its binding affinity and specificity .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
4-(4-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c20-15-3-1-13(2-4-15)14-9-18(22-10-14)19(27)23-11-16-12-26(25-24-16)17-5-7-21-8-6-17/h1-10,12,22H,11H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPCFVQQCLTGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.